3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea
Description
3-(2-Chloroacetyl)-1-[(furan-2-yl)methyl]urea is a urea derivative featuring a chloroacetyl group and a furan-2-ylmethyl substituent. This compound has been cataloged as a heterocyclic building block, though it is currently listed as discontinued in commercial inventories (CymitQuimica, 2025) .
Properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethylcarbamoyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c9-4-7(12)11-8(13)10-5-6-2-1-3-14-6/h1-3H,4-5H2,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQKDRYBONCCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea typically involves the reaction of furan-2-ylmethanamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with urea to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of the chloroacetyl chloride and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems can also help in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The chloroacetyl group can be reduced to form corresponding alcohols.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the chlorine atom in the chloroacetyl group.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of 3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea, particularly against resistant strains of bacteria.
Key Findings:
- Activity Against ESKAPE Pathogens : A review indicated that compounds similar to this compound exhibit significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM depending on the specific derivative tested .
- Mechanism of Action : The mechanism involves disruption of bacterial cell wall synthesis, which is crucial for combating antibiotic resistance .
Antifungal Applications
In addition to antibacterial activity, this compound has demonstrated antifungal properties.
Research Insights:
- Fungal Inhibition : Studies have shown that derivatives of this compound can inhibit the growth of various fungi, including Candida albicans. The effectiveness varies with structural modifications in the compound, suggesting a structure-activity relationship that is crucial for optimizing antifungal activity .
- Synergistic Effects : When combined with other antifungal agents, this compound has been reported to enhance the overall efficacy against resistant fungal strains, indicating its potential in combination therapies .
Plant Growth Regulation
The compound also exhibits significant biological activity in plant systems, specifically as a growth regulator.
Experimental Data:
- Root Growth Inhibition : Research has shown that at concentrations around M, certain derivatives can inhibit root growth in rape seedlings by up to 76% . This suggests potential applications in agricultural settings where controlling plant growth is necessary.
- Mechanism of Action : The root growth inhibition is believed to be due to interference with metabolic pathways essential for root development, making it a candidate for herbicide development .
Case Studies
| Study | Focus | Results |
|---|---|---|
| Shafiee et al., 2020 | Antibacterial Activity | MIC values of 20–40 µM against S. aureus; significant resistance overcoming potential. |
| Foroumadi et al., 2005 | Antifungal Activity | Effective against Candida albicans; synergistic effects noted with other antifungals. |
| Recent Agricultural Study | Plant Growth Regulation | Inhibited root growth by up to 76% in rape seedlings at M concentration. |
Mechanism of Action
The mechanism of action of 3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The furan ring may also contribute to the compound’s biological activity by interacting with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound belongs to a broader class of chloroacetyl-substituted ureas. Key structural analogs include:
*Molecular formula inferred: Likely C₉H₉ClN₂O₃ based on substituent analysis.
Key Observations:
- Fluorophenyl and dimethylphenyl analogs prioritize aromatic interactions, with fluorine offering electronegativity and methyl groups increasing hydrophobicity .
Reactivity :
Challenges and Availability
- Research Gaps: No direct bioactivity data for the target compound exists in the provided evidence.
Biological Activity
3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a chloroacetyl group and a furan moiety. These components contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data that highlights its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Chloroacetyl Group: Known for its reactivity, this group can form covalent bonds with nucleophilic sites in biological molecules.
- Furan Ring: This heterocyclic compound is associated with various biological activities, including antioxidant and anticancer properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The chloroacetyl group facilitates the formation of covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or disruption of cellular processes. The furan ring may enhance these interactions by engaging with aromatic residues in proteins, further contributing to its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation: The compound has been shown to reduce cell viability in several cancer types.
- Induction of Apoptosis: Evidence suggests that it triggers programmed cell death pathways, possibly through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Study on Anticancer Activity:
- Antimicrobial Efficacy Study:
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Various Bacterial Strains | Not specified | Disruption of cell wall synthesis |
| Anticancer | Mia PaCa-2, PANC-1 | 5.0 - 15.0 | Induction of apoptosis via caspase activation |
| Antioxidant | Human Cell Lines | Not specified | Scavenging free radicals |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a chloroacetyl chloride derivative and a furan-methyl-substituted urea precursor. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing intermediates .
- Temperature control : Reactions typically proceed at 50–80°C to balance kinetics and side-product formation .
- Catalysts : Tertiary amines (e.g., triethylamine) neutralize HCl byproducts, improving reaction efficiency .
- Example Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent (DMF) | 0.1–0.5 M | ↑↑ (75–90%) |
| Temperature | 60°C | ↓ Side Products |
| Catalyst (Et₃N) | 1.2 eq. | ↑ Purity |
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : H and C NMR to verify substituent positions (e.g., furan methyl group at δ 4.2–4.5 ppm) .
- X-ray Crystallography : Resolve bond angles and confirm urea backbone geometry (e.g., dihedral angles between aromatic rings) .
- HPLC-MS : Quantify purity (>95%) and detect chloroacetyl-related impurities .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. For example:
- Reaction Path Search : Predict intermediates and competing pathways (e.g., unwanted acylation of the furan oxygen) .
- Solvent Effects : COSMO-RS simulations to screen solvent polarity and its impact on activation energy .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .
Q. What experimental design strategies mitigate contradictions in bioactivity data across studies?
- Methodological Answer : Address variability via:
- Factorial Design : Test variables (e.g., substituent position, solvent polarity) systematically to isolate bioactive moieties .
- Positive/Negative Controls : Include reference compounds (e.g., known urea-based inhibitors) to calibrate assays .
- Statistical Validation : Use ANOVA to distinguish signal from noise in dose-response curves .
Q. How does the chloroacetyl group influence the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Kinetic Studies : Monitor substitution reactions (e.g., with thiols or amines) via stopped-flow spectroscopy .
- Electrophilicity Parameters : Calculate values using Mayr’s equation to predict reactivity trends .
- Example Data :
| Nucleophile | (M⁻¹s⁻¹) | Half-life (pH 7.4) |
|---|---|---|
| Glutathione | 0.45 ± 0.02 | 15 min |
| Water | 0.0012 | 48 h |
Q. What strategies resolve discrepancies in reported cytotoxicity profiles of this compound?
- Methodological Answer :
- Cell Line Validation : Test across multiple lines (e.g., HEK293, HepG2) to rule out tissue-specific effects .
- Metabolic Stability Assays : Use liver microsomes to assess if cytotoxicity correlates with metabolic activation .
- ROS Detection : Measure reactive oxygen species (ROS) to differentiate direct toxicity from oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
